molecular formula C27H28N4O4S B11364897 2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(2-methylphenyl)pyrimidine-4-carboxamide

2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11364897
M. Wt: 504.6 g/mol
InChI Key: UJLLXIXLKXZHPZ-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while nucleophilic substitution of the ethanesulfonyl group could produce a variety of substituted pyrimidines .

Scientific Research Applications

2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C27H28N4O4S

Molecular Weight

504.6 g/mol

IUPAC Name

2-ethylsulfonyl-5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]-N-(2-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C27H28N4O4S/c1-4-36(33,34)27-28-16-24(25(30-27)26(32)29-23-10-6-5-8-20(23)3)31(18-22-9-7-15-35-22)17-21-13-11-19(2)12-14-21/h5-16H,4,17-18H2,1-3H3,(H,29,32)

InChI Key

UJLLXIXLKXZHPZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C)N(CC3=CC=C(C=C3)C)CC4=CC=CO4

Origin of Product

United States

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